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Compound of Interest |

N-(2,6-
Compound Name:
dichlorophenyl)propanamide

CAS No.: 35684-90-3

Cat. No.: B1655401

. J

Executive Summary & Chemical Identity[1][2]

N-(2,6-Dichlorophenyl)propanamide (also known as 2',6'-dichloropropionanilide) is a
structural isomer of the widely used herbicide Propanil (3',4'-dichloropropionanilide).[1][2] While
Propanil is a commercially dominant photosystem Il inhibitor, the 2,6-dichloro isomer serves a
critical role in mechanistic enzymology and medicinal chemistry.[1][2]

Its primary value lies in its steric architecture.[1][2] The two chlorine atoms at the ortho
positions (2,[1]6) create a "molecular lock” that sterically hinders the amide bond, rendering the
compound highly resistant to hydrolysis by aryl acylamidases (AAA).[2] This property makes it
an indispensable probe for studying herbicide resistance mechanisms in Echinochloa species
(barnyardgrass) and a privileged starting material for synthesizing N-arylated kinase inhibitors.

[1][2]
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Property Specification

IUPAC Name N-(2,6-dichlorophenyl)propanamide

2',6'-Dichloropropionanilide; Propionanilide,
Common Synonyms

2',6'-dichloro-
C
H
Molecular Formula
Cl
NO
Molecular Weight 218.08 g/mol
Core Moiety 2,6-Dichloroaniline (2,6-DCA)
Key Characteristic High hydrolytic stability (Steric hindrance)

) o Enzyme specificity probe; p38 kinase inhibitor
Primary Application ] ]
intermediate

Chemical Architecture & Synthesis[1][2]
The "Ortho Effect” and Steric Hindrance

The defining feature of N-(2,6-dichlorophenyl)propanamide is the restricted rotation around
the N-phenyl bond caused by the bulky chlorine atoms at the 2 and 6 positions.[1][2] Unlike the
3,4-dichloro isomer (Propanil), where the amide bond is accessible, the 2,6-substitution pattern
effectively shields the carbonyl carbon from nucleophilic attack by hydrolytic enzymes.[1]

» Propanil (3,4-Cl): Rapidly hydrolyzed by rice aryl acylamidase (detoxification).[1][2][3]

e 2,6-Isomer: Resists hydrolysis, serving as a negative control to map enzyme active site
topology.[1][2]

Synthesis Protocol (Schotten-Baumann Conditions)

This protocol yields high-purity N-(2,6-dichlorophenyl)propanamide suitable for biological
assays or further N-arylation.[1][2]
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Reagents:

2,6-Dichloroaniline (1.0 eq)[1][2]

Propionyl chloride (1.1 eq) or Propionic anhydride[1][2]

Triethylamine (TEA) (1.2 eq) or Pyridine[1][2]

Dichloromethane (DCM) (Solvent)[1][2]
Step-by-Step Workflow:

o Preparation: Dissolve 2,6-dichloroaniline (e.g., 10 mmol) in dry DCM (20 mL) in a round-
bottom flask under inert atmosphere (N

).
o Base Addition: Add Triethylamine (12 mmol) and cool the mixture to 0°C using an ice bath.

o Acylation: Add Propionyl chloride (11 mmol) dropwise over 15 minutes. The reaction is
exothermic; maintain temperature <5°C to prevent side reactions.[2]

o Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor via
TLC (Hexane:Ethyl Acetate 3:1).[1][2]

o Workup:
o Quench with water (20 mL).
o Wash organic layer with 1M HCI (to remove unreacted amine/pyridine).[1][2]
o Wash with sat.[1][2][4] NaHCO
(to remove acid).[1][2]
o Dry over anhydrous Na

SO

and concentrate in vacuo.
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 Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography to
obtain white crystalline needles.

Biological Mechanism & Applications[1][2][5]
The Aryl Acylamidase (AAA) Probe

In agrochemical research, the selectivity of herbicides is often governed by metabolic
detoxification.[2] Rice (Oryza sativa) is tolerant to Propanil because it possesses high levels of
aryl acylamidase (AAA), which cleaves Propanil into the non-toxic 3,4-dichloroaniline.[1][2]

N-(2,6-dichlorophenyl)propanamide is used to define the steric limits of this enzyme.[1][2]
Research demonstrates that while AAA rapidly degrades the 3,4-isomer, it shows little to no
activity against the 2,6-isomer.[1][2] This confirms that the enzyme requires an accessible
amide bond and cannot accommodate the steric bulk of ortho-chlorines.[1][2]

Visualization: Hydrolytic Selectivity Pathway[1][2]

Propanil ) 3,4-Dichloroaniline
(3,4-dichloro) Binds Active Site Rapid Cleavage (Detoxified)

Aryl Acylamidase
Steric Clash (RUEEEIYEIC P EES)] Intact Molecule

N-(2,6-dichlorophenyl) Steric Blockade
propanamide (No Hydrolysis)

i

Click to download full resolution via product page

Figure 1: Comparative metabolic fate of Propanil vs. its 2,6-isomer.[1][2] The 2,6-substitution
prevents enzymatic access, preserving the amide bond.[1]

Pharmaceutical Intermediate (p38 Kinase Inhibitors)

Beyond agriculture, this compound serves as a scaffold in drug discovery.[1][2] Patent literature
(e.g., AU2002246677B2) highlights its use as a precursor for p38 MAP kinase inhibitors, which
are targets for treating inflammatory diseases like arthritis.[1][2]

Synthesis logic for p38 inhibitors: The amide nitrogen of N-(2,6-dichlorophenyl)propanamide
is arylated (using Copper(l) iodide catalysis) to attach heterocycles.[1][2] The 2,6-dichloro motif

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://commonchemistry.cas.org/detail?cas_rn=709-98-8
https://patents.google.com/patent/AU2002246677B2/en
https://commonchemistry.cas.org/detail?cas_rn=709-98-8
https://www.benchchem.com/product/b1655401?utm_src=pdf-body
https://patents.google.com/patent/AU2002246677B2/en
https://commonchemistry.cas.org/detail?cas_rn=709-98-8
https://patents.google.com/patent/AU2002246677B2/en
https://commonchemistry.cas.org/detail?cas_rn=709-98-8
https://patents.google.com/patent/AU2002246677B2/en
https://commonchemistry.cas.org/detail?cas_rn=709-98-8
https://www.benchchem.com/product/b1655401?utm_src=pdf-body-img
https://patents.google.com/patent/AU2002246677B2/en
https://commonchemistry.cas.org/detail?cas_rn=709-98-8
https://patents.google.com/patent/AU2002246677B2/en
https://patents.google.com/patent/AU2002246677B2/en
https://commonchemistry.cas.org/detail?cas_rn=709-98-8
https://patents.google.com/patent/AU2002246677B2/en
https://commonchemistry.cas.org/detail?cas_rn=709-98-8
https://www.benchchem.com/product/b1655401?utm_src=pdf-body
https://patents.google.com/patent/AU2002246677B2/en
https://commonchemistry.cas.org/detail?cas_rn=709-98-8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1655401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Is often retained in the final drug candidate to enforce a specific twisted conformation that fits

the kinase hydrophobic pocket.[1][2]

Toxicology & Safety Profile

Researchers must handle N-(2,6-dichlorophenyl)propanamide with caution, treating it as a

potential toxicant similar to its parent aniline.[1][2]

Nephrotoxicity: Derivatives of 3,4- and 2,6-dichloroaniline are known nephrotoxins.[1][2] The
2,6-isomer of dichloroaniline (released if hydrolysis does occur, e.g., by liver amidases)
targets the kidney, specifically the proximal tubule cells.[1]

Handling: Use full PPE (nitrile gloves, lab coat, fume hood).[1][2] Avoid inhalation of dusts.[1]
[2]

Metabolic Stability: Because it resists hydrolysis, the intact amide may have different
pharmacokinetics than Propanil, potentially accumulating longer in biological systems before
oxidative metabolism (P450) occurs on the alkyl chain or ring.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Inhibiting Agents - Google Patents [patents.google.com]

e 5. dokumen.pub [dokumen.pub]

» To cite this document: BenchChem. [N-(2,6-Dichlorophenyl)propanamide: Technical
Monograph & Application Guide[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1655401#comprehensive-literature-review-on-n-2-6-
dichlorophenyl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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